molecular formula C22H21FN2O2 B4522618 2-(2,6-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE

2-(2,6-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE

Cat. No.: B4522618
M. Wt: 364.4 g/mol
InChI Key: LFBPIUIDSBDQKV-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps:

    Formation of 2,6-dimethylphenol: This can be synthesized through the alkylation of phenol with methyl iodide in the presence of a base.

    Preparation of 2,6-dimethylphenoxyacetic acid: This involves the reaction of 2,6-dimethylphenol with chloroacetic acid under basic conditions.

    Formation of the amide: The final step involves the reaction of 2,6-dimethylphenoxyacetic acid with 3-fluorobenzylamine and 2-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aromatic rings in the compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound could be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, for example, the compound might act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylphenoxy)-N-(pyridin-2-yl)acetamide: Lacks the 3-fluorophenylmethyl group.

    2-(2,6-Dimethylphenoxy)-N-[(3-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide: Contains a chlorine atom instead of a fluorine atom.

    2-(2,6-Dimethylphenoxy)-N-[(3-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide: Contains a methyl group instead of a fluorine atom.

Uniqueness

The presence of the 3-fluorophenylmethyl group in 2-(2,6-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide makes it unique compared to its analogs. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, polarity, and ability to interact with biological targets.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c1-16-7-5-8-17(2)22(16)27-15-21(26)25(20-11-3-4-12-24-20)14-18-9-6-10-19(23)13-18/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBPIUIDSBDQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(2,6-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE
Reactant of Route 3
2-(2,6-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(2,6-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(2,6-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(2,6-DIMETHYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE

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